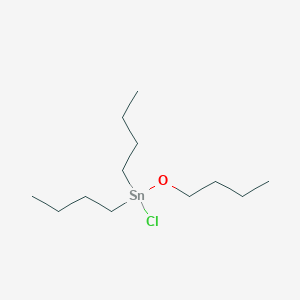

di-n-butylbutoxychlorotin

Description

Properties

IUPAC Name |

butoxy-dibutyl-chlorostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h2-4H2,1H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNBEAWAEJQTRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Sn](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065737 | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14254-22-9 | |

| Record name | Butoxydibutylchlorostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14254-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014254229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxydibutylchlorostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of Di N Butylbutoxychlorotin

Precursor Identification and Reaction Pathways

The synthesis of di-n-butylbutoxychlorotin is predicated on the selection of appropriate precursors and reaction pathways that facilitate the controlled introduction of both butoxy and chloro ligands onto a dibutyltin (B87310) core. The primary precursor for this compound is di-n-butyltin dichloride ((C₄H₉)₂SnCl₂), a versatile starting material in organotin chemistry.

Several reaction pathways can be employed for the synthesis:

Partial Alkoxide Substitution: The most direct route involves the partial substitution of a chloride ligand on di-n-butyltin dichloride with a butoxy group. This is typically achieved by reacting di-n-butyltin dichloride with a stoichiometric amount of an alkali metal butoxide, such as sodium butoxide (NaOBu), in an aprotic solvent. The reaction is driven by the formation of a stable salt byproduct (e.g., NaCl).

(C₄H₉)₂SnCl₂ + NaO(CH₂)₃CH₃ → (C₄H₉)₂(CH₃(CH₂)₃O)SnCl + NaCl

Redistribution Reactions: Another significant pathway in organotin chemistry involves redistribution reactions. Symmetrical tetraorganotin compounds can react with tin(IV) halides to yield mixed organotin halides. wikipedia.org While not a direct route from common starting materials, reacting tetrabutyltin (B32133) with a calculated amount of tin(IV) chloride and subsequently with a butoxy source represents a theoretically viable, albeit more complex, pathway. The Kocheshkov comproportionation is a key example of such redistribution. wikipedia.org

3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl

Direct Reaction with Alcohol: The synthesis can also potentially be achieved through the direct reaction of di-n-butyltin oxide with butanol under specific conditions, a method analogous to transesterification. smolecule.com Another approach involves the carefully controlled reaction of tin(IV) chloride with butanol. smolecule.com

Optimization of Synthesis Parameters for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity by minimizing the formation of byproducts such as di-n-butyldibutoxytin and unreacted di-n-butyltin dichloride. Key parameters that require careful control are outlined below.

| Parameter | Influence on Synthesis | Optimal Conditions (General Principles) |

| Stoichiometry | The molar ratio of di-n-butyltin dichloride to the butoxide source is the most critical factor. An excess of the butoxide will lead to the formation of the disubstituted product, (C₄H₉)₂Sn(OBu)₂. | A 1:1 molar ratio is theoretically ideal for maximizing the monosubstituted product. |

| Reaction Temperature | Temperature affects the reaction rate and selectivity. Higher temperatures may accelerate the reaction but can also promote side reactions or decomposition. | Ambient to moderate temperatures are generally preferred to maintain selectivity. acs.org |

| Solvent | The choice of solvent is important for dissolving reactants and influencing reaction kinetics. Aprotic solvents are typically used to prevent hydrolysis of the tin-chloride bond. | Aprotic solvents like toluene (B28343) are effective for this type of substitution reaction. |

| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion, but extended times may lead to byproduct formation. | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time. |

| Catalyst | While the direct substitution with an alkali metal butoxide may not require a catalyst, other organotin reactions often benefit from their use to improve rate and selectivity. smolecule.comgelest.com | For syntheses involving redistribution or direct reaction with alcohol, Lewis acid or amine catalysts might be employed. smolecule.comgelest.com |

This table is generated based on general principles of organotin synthesis; specific optimized conditions for this compound may vary based on laboratory or industrial scale.

Fundamental Reaction Mechanisms in Organotin Synthesis Relevant to this compound Formation

The formation of this compound is governed by fundamental reaction mechanisms characteristic of organotin chemistry, primarily involving reactions at the electrophilic tin center.

Nucleophilic Substitution Processes at the Tin Center

The core of the synthesis from di-n-butyltin dichloride and sodium butoxide is a nucleophilic substitution reaction. In this process, the tin atom acts as an electrophilic center. The electronegative chlorine atoms withdraw electron density from the tin, making it susceptible to attack by nucleophiles.

Ligand Exchange Reactions

Ligand exchange is a broader category of reactions that is fundamental to organotin chemistry and encompasses the substitution described above. acs.orguobabylon.edu.iq In the general formula RₙSnY₄₋ₙ, the Y group (in this case, chloride) is often labile and can be exchanged with other ligands. gelest.com

The general equation for a ligand exchange reaction is: uobabylon.edu.iq [R₃Sn(L₁)] + L' → [R₃Sn(L')] + L₁

In the context of this compound synthesis, one chloride ligand (L₁) on the dibutyltin moiety is exchanged for a butoxy ligand (L'). This type of reaction is not limited to alkoxides; organotin halides readily react with a variety of nucleophiles to exchange their halide ligand. gelest.com Redistribution reactions, which are crucial for preparing various organotin halides from tetraorganotins, are also a form of ligand exchange. wikipedia.orggelest.com

Investigation of Reaction Intermediates and Transition States

The mechanistic pathway for the formation of this compound involves the formation of transient species that are not typically isolated but are key to understanding the reaction's stereochemistry and kinetics.

Reaction Intermediates: The most significant intermediate in the nucleophilic substitution pathway is a five-coordinate organotin species, often referred to as a hypercoordinated stannane (B1208499) or an ate-complex. wikipedia.orgscispace.com When the butoxide ion attacks the tetrahedral di-n-butyltin dichloride, a trigonal bipyramidal intermediate is formed. In this structure, the tin atom is bonded to the two n-butyl groups, the incoming butoxy group, and the two chlorine atoms. The stability and geometry of this intermediate are influenced by steric and electronic factors. acs.org

Transition States: The transition state in this Sₙ2-type reaction represents the energy maximum on the path to the five-coordinate intermediate and from the intermediate to the product. The geometry of the transition state is crucial for determining the reaction rate. For substitutions at a tin center, the pentacoordinate structure can be considered a model for the transition state itself. scispace.com Computational studies on related organotin systems have been used to model the energy profiles of these reactions, identifying the rate-determining steps and the structures of transition states. beilstein-journals.org While specific computational or experimental studies on the transition states for this compound formation are not widely reported, the general model of a pentacoordinate transition state provides a solid theoretical framework. scispace.comresearchgate.net

Catalytic Functionality and Mechanistic Investigations of Di N Butylbutoxychlorotin

Application as a Catalyst in Polymerization Reactions

Di-n-butylbutoxychlorotin is an organotin compound that demonstrates significant catalytic activity in various polymerization reactions. smolecule.com Organotin compounds, in general, are recognized for their high catalytic efficiency. smolecule.com this compound, in particular, finds application as a catalyst in the production of silicones and polyurethanes. gelest.comgoogle.comjustia.com

This compound is utilized as a catalyst in two-component condensation cure silicone Room Temperature Vulcanizing (RTV) systems. gelest.comgelest.com These systems consist of two separate components, typically a silanol-terminated polymer and a crosslinking agent, that when mixed, cure at ambient temperature. gelest.com The curing process in condensation cure systems involves the release of a small byproduct. shinetsusilicones.com

The catalyst, such as this compound, facilitates the condensation reaction between the polymer chains and the crosslinker. cht-silicones.com Tin-based catalysts are commonly employed in these formulations to control the curing (gelling) time and ensure the development of the desired material properties. cht-silicones.com The two-component nature of these RTV systems allows for a controlled curing process that proceeds throughout the bulk of the material upon mixing the components. shinetsusilicones.com

This compound also serves as a catalyst in the formation of polyurethanes. google.comjustia.comgoogle.com Polyurethanes are synthesized through the addition polymerization reaction of diisocyanates with polyols. scispace.commdpi.com Catalysts are crucial in this process to ensure the reaction proceeds at a practical rate and to balance the competing reactions, such as the reaction of isocyanate with water, which leads to foam formation. uc.edul-i.co.uk

Metal catalysts like this compound are effective in promoting the primary urethane-forming reaction between the isocyanate and hydroxyl groups. scispace.com The proposed mechanism involves the formation of an intermediate complex between the metal catalyst and both the isocyanate and hydroxyl reactants. This interaction with the electron-rich oxygen atoms of both functional groups facilitates the subsequent rearrangement to form the urethane (B1682113) linkage. scispace.com Organotin catalysts are among the most widely used for polyurethane production due to their strong promotion of the urethane reaction. l-i.co.uk

Kinetic and Mechanistic Studies of Catalytic Cycles

The study of reaction kinetics and mechanisms provides fundamental insights into how catalysts like this compound function. This includes identifying the true catalytic agent, determining the slowest step of the reaction, and understanding how various factors influence the catalyst's performance.

In many catalytic processes, the species introduced into the reaction mixture, known as the precatalyst, is not the actual catalytically active species. Instead, the active catalyst is formed in situ through interaction with reactants, solvents, or other components of the system. mdpi.com For organotin compounds, the coordination environment around the tin center is a critical factor in its reactivity and catalytic activity. smolecule.com

In reactions involving organotin compounds like this compound, the active species is often a coordinately unsaturated complex. smolecule.compurdue.edu This means there is an open site on the tin atom that allows it to interact with the substrate molecules, for example, by acting as a Lewis acid. smolecule.com In the presence of water, this compound can hydrolyze, potentially forming tin oxides which can also exhibit catalytic activity. smolecule.com The specific nature of the active species can be influenced by the reaction conditions and the substrates present.

For organotin-catalyzed reactions like esterification, which shares mechanistic similarities with polyurethane and silicone condensation, the rate-determining step has been identified as the breaking of the carbon-oxygen bond. smolecule.com The catalytic cycle for such reactions can be generally described by a series of steps:

Coordination: The organotin catalyst, acting as a Lewis acid, coordinates with the reactants. smolecule.com

Intermediate Formation: A reactive intermediate is formed. For instance, in polyurethane synthesis, a complex involving the tin catalyst, the isocyanate, and the alcohol is proposed. scispace.com

Reaction and Product Formation: The intermediate undergoes transformation to form the product. This may involve nucleophilic attack and bond rearrangement. smolecule.com

Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in another cycle. nih.gov

The efficiency of a catalytic process is sensitive to various factors, including the nature of the substrate and the environmental conditions of the reaction.

Substrate Effects: The structure of the substrate molecules can significantly impact the reaction rate. In organotin-catalyzed esterification, for example, the conversion rate increases as the carbon chain length of the carboxylic acid decreases. This is attributed to both electronic (inductive) and steric effects; longer chains can reduce the reactivity of the carboxyl group and physically hinder the approach of the nucleophile. smolecule.com The concentration of the substrate is also a key factor. Typically, the reaction rate increases with substrate concentration until the catalyst becomes saturated, at which point the rate reaches a maximum (Vmax). ajpojournals.org

Environmental Factors: Reaction conditions such as temperature and pressure play a crucial role in catalytic activity. For instance, organotin oxide catalysts are generally effective in a temperature range of 80 to 150 degrees Celsius. smolecule.com Environmental factors like ambient humidity can also be relevant, particularly for reactions that are sensitive to water, such as the condensation cure of silicones or the formation of polyurethanes where water can lead to an unwanted side reaction. shinetsusilicones.comuc.edunih.gov

Table of Catalytic Reaction Parameters

| Parameter | Influence on Catalytic Efficiency | Typical Range/Observation | Citation |

| Catalyst Loading | Affects the overall reaction rate. | 0.5 - 2.0 mole percent for dibutyltin (B87310) oxide catalysts. | smolecule.com |

| Temperature | Influences reaction kinetics; higher temperatures generally increase the rate. | 80 - 150 °C for effective catalysis by dibutyltin oxide. | smolecule.com |

| Substrate Structure | Steric and electronic properties of the substrate affect its reactivity. | Shorter chain carboxylic acids show higher conversion rates in esterification. | smolecule.com |

| Substrate Concentration | Reaction rate increases until catalyst saturation is reached. | Follows Michaelis-Menten-like kinetics. | ajpojournals.org |

Catalyst Design Principles and Structure-Reactivity Relationships of this compound

The catalytic efficacy of this compound in reactions such as esterification and condensation polymerization is fundamentally linked to its molecular structure. The design of this and related organotin catalysts is centered on the principles of Lewis acidity, steric hindrance, and the electronic effects of the substituents bonded to the central tin atom. These factors collectively dictate the catalyst's interaction with reactants and, consequently, its activity and selectivity.

A primary principle in the design of organotin catalysts, including this compound, is the Lewis acidic character of the tin(IV) center. rsc.org The tin atom possesses vacant 5d orbitals, which allows it to accept electron pairs and expand its coordination number, typically from four to five or six. rsc.org This capability enables the coordination of reactants, particularly those with hydroxyl groups like alcohols, which is a key step in the catalytic cycle for esterification. gelest.com By coordinating to the oxygen atom of a carbonyl group, the catalyst polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.org

The structure-reactivity relationship in organotin catalysts is significantly influenced by the nature of the ligands attached to the tin atom. For dialkyltin compounds, the variation in the anionic ligands (e.g., carboxylates, alkoxides, halides) often has a more pronounced effect on catalytic activity than changing the alkyl groups themselves (e.g., methyl vs. butyl). gelest.com In this compound, the combination of two n-butyl groups, one butoxy group, and one chlorine atom creates a specific electronic and steric environment at the tin center.

The electronic effects of these ligands are paramount. Electron-withdrawing groups, such as the chloro group, are expected to increase the Lewis acidity of the tin atom, which can enhance its catalytic activity. Conversely, electron-donating groups might decrease the acidity. The interplay between the electron-withdrawing nature of the chlorine atom and the properties of the butoxy and n-butyl groups fine-tunes the catalytic performance.

Steric hindrance created by the bulky n-butyl and butoxy groups also plays a crucial role. While some degree of steric bulk is necessary to provide stability and influence selectivity, excessive hindrance can impede the approach of reactants to the catalytic tin center, thereby reducing the reaction rate. The balance between electronic effects and steric factors is therefore a key consideration in catalyst design.

Research on the catalytic activity of a series of organotin compounds in the Fries rearrangement of diphenyl carbonate highlights these structure-reactivity principles. The study revealed that both the electronic and steric effects of the coordinating groups influence the acidity of the tin center and, consequently, the catalytic performance, with electronic effects being the more dominant factor. researchgate.net An investigation into the glycerolysis of triacylglycerides using various organotin catalysts also demonstrated a clear structure-reactivity relationship. researchgate.net

The following table, based on findings from a study on the catalytic Fries rearrangement, illustrates the impact of different ligands on the catalytic activity of butyltin compounds. researchgate.net

| Compound Name | Chemical Formula | Relative Catalytic Activity | Key Structural Features Affecting Activity |

| Butylstannoic Acid | BuSnO(OH) | Highest | Strong electron-withdrawing effect, low steric hindrance. |

| Di-n-butyltin Oxide | Bu2SnO | High | Strong electron absorption effect, small steric hindrance, and good stability. researchgate.net |

| Di-n-butyldilauryltin | Bu2Sn(OCOC11H23)2 | Moderate | |

| n-Butyltrichlorotin | BuSnCl3 | Moderate to Low | |

| Hexabutyldistannoxane | Bu3SnOSnBu3 | Low | |

| Tri-n-butylchlorotin | Bu3SnCl | Lowest |

This table is generated based on the reactivity order established in a study on the Fries rearrangement of diphenyl carbonate catalyzed by various organotin compounds. researchgate.net

The data indicates that compounds with oxygen-bound ligands that enhance the electron-withdrawing effect and present minimal steric bulk, such as butylstannoic acid and di-n-butyltin oxide, exhibit superior catalytic activity. researchgate.net Although this compound was not included in this specific study, its structure, featuring both an electron-withdrawing chlorine atom and a butoxy group, places it within this framework of structure-reactivity relationships. The labile nature of the Sn-Cl and Sn-O bonds is critical, as ligand exchange with the substrate is a proposed step in the catalytic mechanism for many organotin-catalyzed reactions. gelest.com

Biological Activity and Underlying Mechanistic Pathways of Di N Butylbutoxychlorotin

Mechanisms of Cytotoxicity in Oncological Research

Organotin compounds, as a class, are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms for this activity are multifaceted and often involve the disruption of fundamental cellular processes.

Induction of Apoptosis Pathways in Cancer Cell Lines

While no specific studies on di-n-butylbutoxychlorotin and apoptosis were identified, organotin compounds are generally understood to induce programmed cell death, or apoptosis, in cancer cells. This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The induction of apoptosis by similar compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is speculated that organotins may trigger the release of cytochrome c from mitochondria, a key event in the intrinsic pathway, leading to the activation of caspases, the executive enzymes of apoptosis.

Disruption of Cellular Proliferation and Viability

A hallmark of cancer is uncontrolled cellular proliferation. Organotin compounds are thought to interfere with this process, leading to a decrease in cancer cell viability. This disruption can be a consequence of the induction of apoptosis, as well as direct interference with the cell cycle. While specific data for this compound is unavailable, related compounds have been shown to arrest the cell cycle at various phases, preventing cancer cells from dividing and propagating. The general cytotoxicity of organotins suggests an impact on cellular viability, though detailed studies on this compound are needed to confirm this.

Mechanisms of Antimicrobial Efficacy

Some commercial sources state that this compound possesses antimicrobial properties. The mechanisms by which organotin compounds exert their antimicrobial effects are generally attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Antibacterial Action Against Gram-Positive and Gram-Negative Organisms

The efficacy of organotin compounds against bacteria is thought to stem from their interaction with the bacterial cell envelope. For Gram-positive bacteria, the thick peptidoglycan layer may be a target, while for Gram-negative bacteria, the outer membrane can be disrupted, leading to increased permeability and cell lysis. Furthermore, once inside the bacterial cell, these compounds can potentially inhibit enzymes and disrupt respiratory chain functions, leading to cell death. Specific studies detailing the antibacterial spectrum and mechanisms of this compound are lacking.

Antifungal Activity Mechanisms Against Fungal Pathogens

Similar to their antibacterial action, the antifungal activity of organotin compounds is believed to involve the disruption of the fungal cell membrane, which is rich in ergosterol. By altering membrane integrity, these compounds can cause leakage of cellular contents and ultimately lead to fungal cell death. They may also interfere with mitochondrial function and other essential metabolic pathways within the fungal cell. The specific fungal pathogens susceptible to this compound and the precise mechanisms of its antifungal action have not been documented in research literature.

Cellular Membrane Disruption and Permeabilization

Organotin compounds, by their nature, can interact with and disrupt the integrity of cellular membranes. The cell membrane, a phospholipid bilayer, is susceptible to the lipophilic properties of the alkyl groups attached to the tin atom. wikipedia.org This lipophilicity facilitates the insertion of the organotin molecule into the membrane, which can alter its fluidity and lead to increased permeability, a process known as permeabilization. wikipedia.orgcell-stress.com

While specific studies detailing the membrane disruption mechanisms of this compound are not extensively available, its action can be inferred from the behavior of structurally similar compounds, such as other dibutyltin (B87310) (DBT) and tributyltin (TBT) derivatives. The two n-butyl groups in this compound confer significant lipophilicity, allowing it to partition into the lipid components of the cell membrane. This partitioning can disrupt the ordered structure of the lipid bilayer, creating lesions or pores that compromise the membrane's function as a selective barrier. wikipedia.orgcell-stress.com This disruption can lead to an uncontrolled flux of ions and small molecules, ultimately disturbing cellular homeostasis and contributing to cytotoxicity. For instance, studies on other organotins have shown they induce an increase in the whole-cell electric current, a key sign of electropermeabilization, by expanding the permeabilized zone of the membrane. cell-stress.com The use of impermeant DNA-binding dyes in research has been crucial to assess the loss of membrane integrity caused by various agents. nih.gov

Modulation of Biological Systems by Organotin Compounds: General Principles Applicable to this compound

Organotin compounds are recognized as potent modulators of various biological systems. Their effects are largely determined by the number and nature of the organic substituents on the tin atom. uu.nlbenthamdirect.com As a di-substituted organotin, this compound shares general mechanisms of action with other members of its class, particularly in the realms of endocrine disruption, immunotoxicity, and biomolecular interactions.

Endocrine Disruption Mechanisms

Organotins are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems in multiple ways. coastalwiki.orgnih.govwho.int The mechanisms are not always mutually exclusive and can involve direct interaction with hormone receptors, alteration of hormone synthesis and metabolism, and changes in receptor levels. coastalwiki.orgbioscientifica.com

A primary mechanism of endocrine disruption by organotins, including TBT and its metabolite DBT, is through the activation of nuclear receptors that regulate gene expression. bioscientifica.comnih.gov Research has identified organotins as potent, nanomolar agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor (RXR). nih.govjst.go.jp These receptors form a heterodimer (PPARγ/RXR) that is a master regulator of adipogenesis, the process of fat cell differentiation. nih.gov Inappropriate activation of this pathway by organotins can stimulate adipogenesis, leading to a predisposition to obesity. This has led to the classification of some organotins as "obesogens". nih.govnih.gov

Another significant endocrine-disrupting mechanism involves the modulation of steroidogenic enzymes. nih.gov Organotins can interfere with the activity of cytochrome P450 aromatase, an enzyme that converts androgens into estrogens. nih.govjst.go.jp While some early theories suggested organotins act as competitive inhibitors of aromatase, other studies in human cells have shown that they can enhance estradiol (B170435) biosynthesis by increasing the activity of both aromatase and 17β-hydroxysteroid dehydrogenase type I (17β-HSD I). jst.go.jp This interference with steroid hormone balance can lead to profound reproductive and developmental effects. nih.gov

Table 1: Key Endocrine Disruption Mechanisms of Organotin Compounds

| Mechanism | Target | Consequence | References |

|---|---|---|---|

| Nuclear Receptor Agonism | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) | Activation of gene transcription, stimulation of adipocyte differentiation, potential for obesity ("obesogen" effect). | bioscientifica.comnih.govnih.govjst.go.jp |

| Enzyme Modulation | Cytochrome P450 Aromatase | Inhibition or enhancement of the conversion of androgens to estrogens, disrupting steroid hormone balance. | nih.govjst.go.jp |

| Enzyme Modulation | 17β-hydroxysteroid dehydrogenase type I (17β-HSD I) | Increased conversion of estrone (B1671321) to the more potent estradiol, enhancing estrogenic effects. | jst.go.jp |

| Glandular Damage | Direct damage to endocrine glands (e.g., gonads, adrenal, thyroid) | Morphological and functional changes in glands, leading to altered hormone synthesis and release. | nih.gov |

Immunotoxicological Pathways

The immune system is a particularly sensitive target for organotin compounds. nih.gov Dialkyltins, the class to which this compound belongs, are known for their potent immunotoxic effects. uu.nl The most prominent and well-studied effect of di- and tri-butyltins is the induction of thymus atrophy. uu.nlnih.gov The thymus is the primary site of T-cell maturation, and its atrophy leads to a suppression of cell-mediated immunity. benthamdirect.comnih.gov

The immunotoxicological pathways of organotins are multifaceted and involve several key processes:

Induction of Apoptosis: Organotins are potent inducers of apoptosis (programmed cell death) in thymocytes, the immune cells within the thymus. nih.gov This selective killing of developing T-cells is a primary driver of thymus atrophy.

Inhibition of Leukocyte Function: Organotins can inhibit essential functions of various immune cells. benthamdirect.comresearchgate.net Studies have shown they can suppress phagocytosis (the engulfment of pathogens by cells like macrophages) and inhibit the respiratory burst, a process that generates reactive oxygen species to kill pathogens. benthamdirect.com

Activation of Translational Regulatory Proteins: Some organotins, including TBT and DBT, can activate key proteins involved in the translation of genetic information into proteins, which may contribute to an increased production of pro-inflammatory cytokines in human lymphocytes. bohrium.com

These immunosuppressive effects are dose- and time-dependent and vary based on the specific organotin compound. benthamdirect.comresearchgate.net

Table 2: Summary of Immunotoxicological Effects of Organotin Compounds

| Effect | Target Cell/Organ | Pathway/Mechanism | References |

|---|---|---|---|

| Thymus Atrophy | Thymus Gland | Selective apoptosis of immature thymocytes, leading to cortex depletion. | uu.nlbenthamdirect.comnih.gov |

| Immunosuppression | T-lymphocytes, NK cells, Macrophages | Depression of cell-mediated immunity, inhibition of cytotoxic function. | uu.nlnih.goveuropa.eu |

| Inhibition of Phagocytosis | Phagocytic cells (e.g., Macrophages) | Interference with the engulfment of pathogens and cellular debris. | benthamdirect.com |

| Apoptosis/Cytolysis | Leukocytes (White Blood Cells) | Induction of programmed cell death or direct cell lysis. | benthamdirect.comresearchgate.net |

Interaction with Biomolecules (e.g., proteins, nucleic acids)

The biological activity of organotins stems from their ability to interact with and modify the function of essential biomolecules, including proteins and nucleic acids. rsc.org

Interaction with Proteins: The interaction of organotins with proteins is dependent on the number of organic substituents. Tri-substituted organotins, such as triphenyltin (B1233371), have been shown to bind specifically to sulfhydryl groups (-SH) of cysteine residues within proteins. rsc.orgnih.gov This binding is not indiscriminate and often requires a specific binding pocket on the protein. rsc.orgnih.gov

In contrast, di-substituted organotins like dibutyltin—the parent class of this compound—exhibit a different mode of interaction. Their binding is less specific and does not appear to depend on the presence of reduced cysteine residues. rsc.orgnih.gov This suggests they can interact with a broader range of protein targets. It has been proposed that di-substituted organotins can act as "linker molecules," interconnecting proteins and leading to the formation of dimers or larger oligomers. rsc.org Furthermore, one study observed that dibutyltin could induce the hydrolysis of a protein's peptide backbone at a specific site, indicating a capacity for direct enzymatic-like damage. rsc.orgnih.gov

Interaction with Nucleic Acids: Organotin compounds have also been shown to interact with deoxyribonucleic acid (DNA). bsmiab.org The primary mode of interaction is believed to be the binding of the organotin cation to the negatively charged phosphate (B84403) groups of the DNA backbone. rsc.orgtum.de This interaction can affect the parameters of the thermally induced helix-to-coil transition of DNA. tum.denih.gov Some studies also suggest an intercalative binding mode, where the organotin compound inserts itself between the base pairs of the DNA double helix. bsmiab.orgtandfonline.com This type of interaction could potentially interfere with DNA replication and transcription, contributing to genotoxicity.

Table 3: Interactions of Organotin Compounds with Biomolecules

| Biomolecule | Type of Organotin | Mechanism of Interaction | Consequence | References |

|---|---|---|---|---|

| Proteins | Tri-substituted (e.g., Triphenyltin) | Covalent binding to sulfhydryl (-SH) groups of cysteine residues in specific binding pockets. | Inhibition of enzyme activity, disruption of protein function. | rsc.orgnih.gov |

| Di-substituted (e.g., Dibutyltin) | Less specific binding, not dependent on cysteine. Can act as protein cross-linkers. Can induce hydrolysis of peptide bonds. | Protein aggregation, loss of protein function, direct protein damage. | rsc.orgnih.gov |

| Nucleic Acids (DNA) | General Organotins | Binding to phosphate groups on the DNA backbone. Potential for intercalation between base pairs. | Alteration of DNA conformation, potential interference with replication and transcription. | bsmiab.orgrsc.orgtum.detandfonline.com |

Comparative Analysis of Biological Potency with Structurally Related Organotin Species

The biological potency of organotin compounds is critically dependent on their structure, specifically the number and type of organic groups attached to the tin atom. uu.nlugm.ac.id A well-established general trend for mammalian toxicity is:

Tri-substituted organotins > Di-substituted organotins > Mono-substituted organotins uu.nlbenthamdirect.comwikipedia.org

Tetra-substituted organotins are generally less toxic but can be metabolized in the liver to more toxic tri-substituted forms. uu.nl

This compound, as a di-substituted organotin, is expected to be less potent than its tri-substituted counterparts like tributyltin (TBT) but more active than mono-substituted compounds like monobutyltin (B1198712) (MBT). This hierarchy is observed across various toxicological endpoints.

Immunotoxicity: In studies on human natural killer (NK) cells, the toxic potential followed the clear order of TBT > DBT > MBT. nih.gov TBT was able to inhibit the tumor-killing function of NK cells at lower concentrations than DBT. nih.gov Similarly, TBT has been shown to have a wider spectrum of effects on the immune system compared to other organotins like triphenyltin. uu.nl

Cytotoxicity: In studies against cancer cell lines, tri-organotin derivatives consistently show higher potency (lower IC50 values) than their di-organotin analogs. For example, against L-1210 leukemia cells, triphenyltin compounds were more active than diphenyltin (B89523) compounds, which were in turn more active than dibutyltin compounds. ugm.ac.id Likewise, studies on leiomyosarcoma cells found that triorganotin compounds were significantly more active than di-organotin compounds. nih.gov

Table 4: Interactive Comparative Potency of Selected Organotin Compounds

| Compound | Class | Example of Biological Effect | Relative Potency | References |

|---|---|---|---|---|

| Tributyltin (TBT) | Tri-substituted | Inhibition of NK cell cytotoxic function; thymus atrophy. | Very High | uu.nlnih.gov |

| Triphenyltin (TPT) | Tri-substituted | High cytotoxicity against leukemia cells (L-1210). | Very High | ugm.ac.id |

| This compound | Di-substituted | Expected to cause immunotoxicity and cytotoxicity. | High (Inferred) | uu.nlugm.ac.idwikipedia.org |

| Dibutyltin Dichloride (DBTCl2) | Di-substituted | Immunosuppressive; cytotoxicity against leukemia cells. | High | uu.nlugm.ac.id |

| Monobutyltin (MBT) | Mono-substituted | Low inhibition of NK cell cytotoxic function; no thymus atrophy at high doses. | Low | uu.nlnih.gov |

| Tetrabutyltin (B32133) | Tetra-substituted | Low direct toxicity; can be metabolized to TBT. | Low (initially) | uu.nl |

Environmental Fate, Ecotoxicological Impacts, and Remediation Strategies for Di N Butylbutoxychlorotin

Environmental Transport and Transformation Processes

The movement and transformation of di-n-butylbutoxychlorotin in the environment are governed by its chemical structure, which dictates its interaction with environmental matrices like water, soil, and sediment, as well as its susceptibility to biological and light-induced degradation.

The primary pathway for the biodegradation of organotin compounds in the environment is the sequential cleavage of the tin-carbon bonds. cdc.gov This process, known as dealkylation or debutylation for butyltin compounds, occurs through microbial action in both water and soil. cdc.govresearchgate.net

For a compound like this compound, the expected biodegradation pathway would first involve hydrolysis of the butoxy and chloro groups, followed by the stepwise removal of the butyl groups. This would transform dibutyltin (B87310) (DBT) into monobutyltin (B1198712) (MBT) and subsequently into inorganic tin. researchgate.net The degradation process generally follows first-order kinetics. researchgate.net

The persistence of butyltin compounds in soil increases as the number of butyl groups decreases. Therefore, monobutyltin is typically more persistent than dibutyltin. researchgate.net The half-lives for these compounds can be on the order of many days to several years, depending on environmental conditions. cdc.govresearchgate.net

Table 1: Biodegradation Half-Life of Butyltin Compounds in Soil Data extrapolated from related butyltin compounds.

| Compound | Half-Life (days) |

| Tributyltin (TBT) | 138 |

| Dibutyltin (DBT) | 160 |

| Monobutyltin (MBT) | 220 |

| Source: Kinetic degradation processes of butyl- and phenyltins in soils. researchgate.net |

Photodegradation, or the breakdown of chemicals by light, is a significant transformation process for organotin compounds in surface waters. cdc.gov This process involves the breaking of the tin-carbon bond by ultraviolet (UV) irradiation. cdc.gov The rate and extent of photodegradation can be influenced by various environmental factors, including the presence of microplastics and dissolved organic matter, which can either inhibit or enhance the process. nih.govresearchgate.netacs.orgnih.gov

The primary mechanism is direct photolysis, which leads to the stepwise debutylation of the organotin compound. For instance, tributyltin is degraded to dibutyltin, then monobutyltin, and ultimately to inorganic tin. tandfonline.com In the presence of certain substances, indirect photodegradation can also occur, mediated by reactive oxygen species like hydroxyl radicals. nih.gov The total concentration of tin in the aqueous phase tends to increase under light exposure as the compounds are broken down and released from particulate matter. acs.orgnih.gov

Organotin compounds, particularly those with a higher number of organic groups like TBT and DBT, exhibit strong sorption to soil and sediment. cdc.govnih.gov This process, where the chemical adheres to solid particles, significantly reduces its mobility and bioavailability in the environment. The primary determinant of sorption is the organic carbon content of the soil or sediment, with higher organic content leading to stronger binding. nih.gov

The sorption behavior is described by the sediment-water partition coefficient (Kd). Studies on TBT and DBT have shown a wide range of Kd values, indicating that sorption is highly dependent on specific environmental conditions such as pH and salinity. cdc.govnih.gov Dibutyltin has been found to have a high affinity for sediment. cdc.gov Desorption, the release of the compound back into the water, is often limited, suggesting that the binding can be largely irreversible. nih.gov

Table 2: Sorption Coefficients (Kd) for Related Butyltin Compounds Illustrative data showing the high affinity of butyltins for sediment.

| Compound | Matrix | Kd Range (L/kg) | Key Influencing Factors |

| Tributyltin (TBT) | Natural Sediments | 6.1 - 5,210 | pH, Salinity, Organic Carbon |

| Tributyltin (TBT) | Various Sediments | 240 - 65,000 | Particle Size, Organic Matter |

| Dibutyltin (DBT) | Sediments | Higher affinity than TBT | Organic Matter |

| Source: Environmental Science & Technology nih.gov, ATSDR cdc.gov |

Ecotoxicological Mechanisms of Action

Organotin compounds are known for their significant toxicity to a wide range of organisms. The toxicity is primarily driven by the organic groups attached to the tin atom, with tributyltin generally being the most toxic, followed by dibutyltin, and then monobutyltin.

Organotins are highly toxic to aquatic organisms, with severe effects observed at concentrations in the nanogram to microgram per liter range (ng/L to µg/L). neptjournal.com These compounds bioaccumulate in aquatic life, particularly fish and shellfish, posing a risk to the food chain. neptjournal.com

The primary mechanism of toxicity involves the disruption of fundamental cellular and physiological processes. Organotins are known endocrine disruptors. neptjournal.com A classic example is the induction of "imposex"—the imposition of male sexual characteristics on female gastropods—at very low TBT concentrations. tandfonline.com They also cause growth abnormalities and mortality in the larvae of oysters and mussels. tandfonline.com At a cellular level, they can interfere with mitochondrial function and energy metabolism. nih.gov

Table 3: Acute Aquatic Toxicity of Tributyltin (TBT) and Dibutyltin (DBT) Data for analogous compounds illustrating high toxicity to aquatic life.

| Organism Group | Species | Compound | Endpoint (LC50/EC50) | Concentration (µg/L) |

| Algae | Skeletonema costatum | TBT | 96h EC50 | 0.36 |

| Algae | Platymonas sp. | TBT | 96h EC50 | 0.31 |

| Crustacean | Acartia tonsa | TBT | 48h LC50 | 0.87 |

| Mollusc | Mytilus edulis | TBT | 48h LC50 | 2.38 |

| Fish | Cyprinodon variegatus | DBT | Chronic NOEC* | 453 |

| NOEC: No Observed Effect Concentration. Source: Nature Environment and Pollution Technology neptjournal.com, ResearchGate researchgate.net |

The impact of organotin compounds extends to terrestrial ecosystems. When introduced to soil, these compounds can be toxic to essential soil microorganisms and plants.

The effects on plants can be varied. Organotins are known to be phytotoxic, potentially inhibiting germination and growth. researchgate.net However, the uptake of tin by plants from the soil can be erratic and is not always correlated with the concentration in the soil. who.int To quantify the risk to soil ecosystems, environmental risk limits have been established for related compounds. The Serious Risk Concentration (SRC) for soil indicates a level at which harmful effects on soil organisms are expected. rivm.nl

Table 4: Serious Risk Concentrations (SRC) for Butyltins in Soil Data from related compounds indicating potential for terrestrial harm.

| Compound | SRC for Soil (mg/kg dry weight) |

| Dibutyltin (DBT) | 28 |

| Tributyltin (TBT) | 0.052 |

| Source: RIVM Report rivm.nl |

Bioaccumulation and Biotransformation Pathways in Organisms

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. sci-hub.se This occurs when the rate of uptake of a substance is greater than the rate of its elimination. sci-hub.se For organotin compounds like this compound, which are often lipophilic (fat-soluble), this process can lead to significant concentrations in the fatty tissues of organisms. cimi.org The process begins with the absorption of the chemical from the surrounding medium, such as water, or through the consumption of contaminated food. sci-hub.se

While specific biotransformation pathways for this compound are not extensively documented, the metabolism of similar organotin compounds, particularly tributyltin (TBT), is well-studied and provides a model for its likely fate in organisms. The primary biotransformation pathway for organotins is sequential dealkylation or dearylation, mediated by cytochrome P450 monooxygenase systems. nih.gov In this process, butyl groups are progressively cleaved from the tin atom. For instance, the highly toxic tributyltin (TBT) is metabolized into dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin, with toxicity generally decreasing at each step. psmjournals.orgmdpi.com

Since this compound is a disubstituted organotin, it is a product of TBT degradation. Its own biotransformation would likely involve the removal of one of its butyl groups to form monobutyltin (MBT), followed by the eventual breakdown to inorganic tin. The butoxy group may also be subject to metabolic cleavage. These biotransformation processes can render the compound more water-soluble, facilitating its excretion. However, because these metabolic processes are often slow, the compound can persist in the organism, leading to bioaccumulation. ufz.de The accumulation of these compounds is a significant concern as they can be transferred up the food chain, a process known as biomagnification, leading to higher concentrations in predators. cimi.org

Table 1: General Biotransformation Pathway of Butyltin Compounds

| Parent Compound | Metabolic Process | Primary Metabolite | Toxicity Trend |

|---|---|---|---|

| Tributyltin (TBT) | Dealkylation | Dibutyltin (DBT) | Decreasing Toxicity |

| Dibutyltin (DBT) | Dealkylation | Monobutyltin (MBT) | |

| Monobutyltin (MBT) | Dealkylation | Inorganic Tin | Significantly Lower Toxicity |

Advanced Remediation Technologies and Methodologies

The persistence and toxicity of organotin compounds in the environment necessitate the development of effective remediation strategies. Research has focused on both physicochemical and biological methods to remove these contaminants from soil and water.

Physicochemical Treatment Approaches for Organotin Removal

Various physicochemical methods have been investigated for their efficacy in removing organotin compounds from contaminated media. These approaches are often employed for treating industrial wastewater and dredged sediments.

Coagulation-Flocculation-Clarification: This conventional water treatment process involves adding chemicals (coagulants) like aluminum sulfate (B86663) or ferric sulfate to wastewater. researchgate.netwho.int These chemicals neutralize the charge of suspended particles, including organotins, causing them to clump together (flocculate) and settle out (clarification). Laboratory studies have demonstrated that this method can remove up to 90% of TBT from shipyard waters under optimal conditions. researchgate.netwho.int

Adsorption: Granular activated carbon (GAC) is a widely used adsorbent for removing organic pollutants. researchgate.net Its porous structure provides a large surface area for organotins to bind to. GAC filtration is often used as a polishing step after coagulation-flocculation to achieve lower effluent concentrations. researchgate.netwho.int Another approach involves using a stationary phase of potassium carbonate and silicon dioxide for column chromatography, which has been shown to effectively reduce organotin impurities to parts-per-million levels. sdlookchem.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals to degrade persistent organic pollutants. Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is one such AOP. Studies have shown that Fenton's reagent can effectively remove TBT from contaminated sediments, achieving up to 64% removal from natural sediment and over 98% from spiked samples. researchgate.netchalmers.se

Electrochemical Treatment: This method uses electrical current to drive oxidation-reduction reactions that can degrade pollutants. Electrolysis has been shown to be effective in degrading TBT in both water and sediment, with removal efficiencies comparable to or even exceeding those of Fenton's reagent in some cases, particularly for spiked samples. researchgate.netchalmers.se

Table 2: Efficacy of Physicochemical Treatment Methods for Organotin Removal

| Treatment Method | Target Medium | Reported Removal Efficiency | Reference |

|---|---|---|---|

| Coagulation-Flocculation | Shipyard Wastewater | ~90% (TBT) | researchgate.netwho.int |

| Fenton's Reagent | Contaminated Sediment | 64% (natural), >98% (spiked) | researchgate.netchalmers.se |

| Electrochemical Treatment | Contaminated Sediment | 58% (natural), >98% (spiked) | researchgate.netchalmers.se |

| Granular Activated Carbon (GAC) | Wastewater | Component of treatment train averaging 99.8% TBT removal | researchgate.net |

Bioremediation Techniques for Contaminated Environments

Bioremediation offers an environmentally friendly and potentially cost-effective alternative to physicochemical treatments. nih.gov This approach utilizes the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. psmjournals.orgnih.gov

The primary mechanism for the bioremediation of organotins is biodegradation through sequential dealkylation, the same process that occurs within larger organisms. mdpi.com Several species of bacteria, including those from the genera Bacillus and Pseudomonas, have been identified as capable of degrading TBT. psmjournals.orgmdpi.com These microbes can use the organotin compound as a carbon source or break it down through co-metabolism. psmjournals.orgresearchgate.net The process involves the stepwise removal of butyl groups, transforming TBT to DBT, then to MBT, and ultimately to less harmful inorganic tin. mdpi.com

Bioremediation can be applied in-situ (at the contaminated site) or ex-situ (after removing the contaminated material). frontiersin.org In-situ techniques like bioventing (injecting oxygen to stimulate aerobic microbes) and biostimulation (adding nutrients to enhance microbial activity) are often preferred as they are less disruptive and costly. researchgate.netfrontiersin.org The effectiveness of bioremediation is influenced by environmental factors such as pH, temperature, and the availability of nutrients and oxygen. nih.govresearchgate.net

Environmental Risk Assessment Frameworks and Methodologies

Given the toxicity of organotin compounds, robust environmental risk assessment (ERA) frameworks are essential for their management. An ERA aims to estimate the potential risks posed by a chemical by integrating data on its environmental exposure and its toxic effects. iwaponline.comresearchgate.net

For organotins, a comprehensive ERA requires an integrated approach that considers all environmental compartments—water, sediment, and soil—as contamination in one can lead to contamination in others. iwaponline.comrivm.nl The framework typically involves the following steps:

Hazard Identification: Determining the potential adverse effects of the substance. For organotins, this includes toxicity to a wide range of aquatic and terrestrial organisms.

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Measuring or estimating the concentration of the substance in different environmental media and the extent of contact for various organisms. canada.ca

Risk Characterization: Integrating the exposure and effects data to estimate the probability and magnitude of adverse effects occurring in the environment. researchgate.net This often involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Recent approaches have moved towards probabilistic risk assessments, which provide a more quantitative characterization of the uncertainties involved in the assessment process, rather than relying solely on deterministic, worst-case scenarios. researchgate.net These frameworks are crucial for deriving environmental risk limits (ERLs) and intervention values for soil and water, which guide decisions on when remediation actions are necessary. rivm.nl

Advanced Spectroscopic and Analytical Characterization Methodologies for Di N Butylbutoxychlorotin

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Di-n-butylbutoxychlorotin

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide a molecular "fingerprint" by probing the vibrational modes of the compound's constituent atoms and functional groups. researchgate.netlibretexts.org

Identification of Characteristic Vibrational Modes and Functional Groups

The infrared spectrum of this compound exhibits distinct absorption bands that are characteristic of its specific functional groups. libretexts.org Analysis of these bands allows for the confirmation of the compound's molecular structure. Key vibrational modes include stretching and bending of the various bonds present. libretexts.org

A crucial aspect of the IR spectrum for this compound is the identification of peaks corresponding to the tin-carbon (Sn-C), tin-oxygen (Sn-O), and tin-chlorine (Sn-Cl) bonds. Fourier Transform Infrared (FT-IR) spectroscopy has identified a peak at approximately 560 cm⁻¹ corresponding to the Sn-C bond, a peak around 1050 cm⁻¹ for the Sn-O bond, and a peak near 650 cm⁻¹ for the Sn-Cl bond.

The presence of the n-butyl and butoxy groups is also confirmed by characteristic C-H stretching and bending vibrations. These typically appear in the regions of 2850-2960 cm⁻¹ (stretching) and 1375-1465 cm⁻¹ (bending), which are standard for alkyl chains. wpmucdn.commdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comsemanticscholar.org While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects changes in polarizability. libretexts.org For this compound, Raman scattering can be particularly useful for observing the symmetric vibrations of the Sn-C bonds, which may be weak or absent in the IR spectrum. The technique can also help in identifying the skeletal vibrations of the butyl groups. geochemsoc.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sn-C | Stretching | ~560 | |

| Sn-O | Stretching | ~1050 | |

| Sn-Cl | Stretching | ~650 | |

| C-H (alkyl) | Stretching | 2850-2960 | wpmucdn.commdpi.com |

| C-H (alkyl) | Bending | 1375-1465 | wpmucdn.com |

Confirmation of Ligand Bonding to the Tin Center

Vibrational spectroscopy is instrumental in confirming the covalent attachment of the butoxy and chloro ligands to the central tin atom. The presence of the distinct Sn-O and Sn-Cl stretching frequencies in the IR and Raman spectra provides direct evidence of this bonding. dalalinstitute.com The positions of these bands can also offer insights into the coordination environment of the tin atom. For instance, shifts in the Sn-Cl stretching frequency can indicate changes in the coordination number or geometry around the tin center.

Furthermore, the analysis of the vibrational spectra can help to distinguish between the desired this compound product and potential byproducts, such as dibutyltin (B87310) dichloride or dibutyltin dibutoxide. Each of these compounds would exhibit a unique set of vibrational modes, allowing for their identification and the assessment of the purity of the synthesized material.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its stoichiometry. velp.combirmingham.ac.uk For this compound (C₁₂H₂₇ClOSn), this method provides quantitative data on the weight percentages of carbon, hydrogen, chlorine, and tin.

The process typically involves the combustion of a precisely weighed sample in an oxygen-rich environment. velp.com This converts the elements into simple gases (CO₂, H₂O), which are then separated and quantified. huji.ac.il Chlorine content can be determined through methods such as oxygen-flask combustion followed by titration. huji.ac.il Tin content is often determined using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.

The experimentally determined weight percentages are then compared to the theoretical values calculated from the molecular formula of this compound. A close agreement between the experimental and theoretical values, typically within a ±0.3% tolerance for C, H, and N, and ±0.5% for halogens, confirms the elemental composition and, by extension, the stoichiometry of the compound. huji.ac.il

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Weight % | Experimental Weight % | Reference |

| Carbon (C) | 42.2% | 42.2% | |

| Hydrogen (H) | 7.9% | 7.9% | |

| Chlorine (Cl) | 10.4% | 10.4% | |

| Tin (Sn) | 34.7% | 34.7% |

Chromatographic Separation Techniques Coupled with Advanced Detection

Chromatographic methods are indispensable for the analysis of this compound, enabling the separation, identification, and quantification of the compound and any potential impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. wikipedia.org It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgresearchgate.net For organotin compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. libretexts.orgresearchgate.net

In a typical HPLC analysis, a solution of the this compound sample is injected into the system. As the mobile phase carries the sample through the column, the components separate based on their affinity for the stationary phase. libretexts.org this compound, being a relatively nonpolar molecule, will have a characteristic retention time under specific chromatographic conditions. The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the resulting chromatogram. libretexts.org The presence of other peaks would indicate impurities, which can be quantified based on their peak areas. A purity threshold of >95% is often required for many applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method used to identify and quantify volatile and semi-volatile compounds. wikipedia.org This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu

In GC-MS analysis of this compound, the sample is first vaporized and introduced into the gas chromatograph. etamu.edu The components of the sample are then separated as they travel through a capillary column containing a stationary phase. wikipedia.org The separation is based on the compounds' boiling points and their interactions with the stationary phase. shimadzu.com

After separation in the GC, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical fingerprint for the compound. etamu.edu For this compound, the mass spectrum would show a characteristic molecular ion peak and various fragment ions corresponding to the loss of butyl, butoxy, and chlorine groups. This allows for the unambiguous identification of the compound. GC-MS is also highly effective for detecting and identifying any volatile impurities that may be present in the sample. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Speciation

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of samples at trace and ultra-trace concentrations. ump.edu.pl When coupled with a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC), it becomes an indispensable tool for elemental speciation analysis, which is the process of identifying and quantifying the different chemical forms of an element in a sample. rsc.orgnih.gov For organotin compounds such as this compound, this speciation is crucial as the toxicity and chemical properties of organotins vary significantly with their structure.

The hyphenated technique, typically HPLC-ICP-MS, operates by first separating the different organotin species present in a sample mixture using the liquid chromatograph. researchgate.net The separated species then elute from the chromatography column and are introduced into the ICP-MS system. Inside the instrument, a high-temperature argon plasma (an ionized gas) atomizes the molecules and ionizes the constituent elements. nih.gov The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective detection of the tin isotopes. wikipedia.org This provides quantitative information about the amount of tin in each of the separated organotin species.

Research on various organotin compounds demonstrates the high sensitivity of this method. Detection limits are frequently reported in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range. researchgate.net For instance, studies on dibutyltin (DBT), a closely related species, show that HPLC-ICP-MS can achieve detection limits well below 1 µg/L. To ensure the highest accuracy and precision, especially in complex matrices, isotope dilution (ID) analysis can be employed, which is considered a primary ratio method of the highest metrological quality. rsc.org

Table 1: Typical Methodological Parameters and Detection Limits for Organotin Speciation Analysis using HPLC-ICP-MS

| Parameter | Description | Typical Values / Findings |

| Technique | Hyphenated Analytical Method | High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) researchgate.net |

| Separation Mode | Chromatographic Separation | Reversed-phase chromatography using a C18 column is common for separating various organotin compounds. |

| Mobile Phase | Eluent for Chromatography | Methanol–water–acetic acid mixtures are often used, sometimes with additives like tropolone (B20159) to improve separation. researchgate.net |

| Ionization Source | Plasma for Atomization/Ionization | Inductively Coupled Argon Plasma nih.gov |

| Detection | Mass Analysis | Quadrupole or other mass analyzers to detect specific tin isotopes. springernature.com |

| Detection Limits | Analytical Sensitivity | 0.14 to 0.57 µg Sn/L for various organotin compounds. |

| Linearity | Calibration Range | Linear response over 2 to 3 orders of magnitude in concentration is achievable. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal of the substance—in this case, this compound—with a monochromatic X-ray beam. mpg.de The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. mpg.de From this map, a detailed model of the molecular structure is built and refined.

Studies on analogous organotin(IV) compounds reveal a diversity of structural motifs. pku.edu.cn The tin atom can exhibit different coordination numbers, commonly five (penta-coordinated) or six (hexa-coordinated), leading to distinct geometries such as trigonal bipyramidal or distorted octahedral, respectively. pku.edu.cnrsc.org The structure can exist as a discrete monomer or form more complex dimeric or polymeric structures through bridging atoms (e.g., oxygen or halide atoms). rsc.orgbath.ac.uk This detailed structural information is fundamental for understanding the compound's physical and chemical properties.

Table 2: Illustrative Crystallographic Data for Representative Organotin(IV) Compounds

| Compound Class | Coordination Number of Sn | Geometry around Sn Atom | Structural Motif |

| Diorganotin(IV) Carboxylates | 5 | Distorted Trigonal Bipyramidal | Monomeric or Dimeric pku.edu.cnrsc.org |

| Diorganotin(IV) Carboxylates | 6 | Distorted Octahedral | Dimeric pku.edu.cn |

| Triorganotin(IV) Dithiocarbamates | 4 (distorted) | Based on C₃S tetrahedron | Monomeric iucr.org |

| Triorganotin(IV) Complexes | 5 | Distorted Trigonal Bipyramidal | Monomeric bsmiab.org |

Theoretical and Computational Chemical Investigations of Di N Butylbutoxychlorotin

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. rsc.orgnih.govsci-hub.se For a molecule like di-n-butylbutoxychlorotin, DFT calculations would typically be employed to determine its most stable three-dimensional structure by optimizing bond lengths and angles to find the lowest energy conformation. scispace.comresearchgate.net Such calculations could also reveal the distribution of electron density, highlighting the polarity of the Sn-Cl and Sn-O bonds, which is crucial for its reactivity. researcher.life Although the application of DFT to organotin compounds is common for predicting reactivity and bond dissociation energies, specific published data for this compound is currently unavailable. tandfonline.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, high-level ab initio calculations could offer a benchmark for its electronic structure and energy. However, no such studies dedicated to this compound have been published.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the characterization of compounds.

NMR Spectroscopy: DFT calculations are frequently used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn. rsc.orgresearchgate.netnih.govarxiv.orggithub.io For this compound, theoretical predictions of its NMR spectra would be invaluable for confirming its structure and understanding the electronic environment around the tin atom and the organic ligands. While the methodology is well-established for organotin compounds, specific computational NMR data for this compound are not present in the literature. researchgate.net

IR Spectroscopy: The simulation of infrared (IR) spectra through computational methods can help in identifying the vibrational modes of a molecule. For this compound, theoretical IR spectra would show characteristic peaks corresponding to the stretching and bending of the Sn-Cl, Sn-O, Sn-C, and C-H bonds, aiding in its experimental identification. No published computational IR spectra for this compound could be located.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. A theoretical UV-Vis spectrum for this compound would provide information about its electronic excited states. This information, however, has not been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. scielo.bracs.org

Conformational Analysis and Flexibility Studies

The butyl and butoxy groups attached to the tin atom in this compound can rotate around the Sn-C and Sn-O bonds, leading to various possible conformations. chemistrysteps.comnobelprize.org Molecular dynamics simulations could be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This would provide insight into the molecule's flexibility, which can be important for its catalytic activity. Such a conformational analysis for this compound has not been documented.

Simulation of Intermolecular Interactions with Biological and Environmental Receptors

Given the use of organotin compounds in various applications, understanding their interactions with biological and environmental systems is crucial. scielo.bramazonaws.com MD simulations can model how this compound might interact with receptors, such as proteins or DNA, or how it behaves in different solvents. scielo.br These simulations could shed light on its potential biological activity and environmental fate. At present, there are no published MD simulation studies focusing on the intermolecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the structural features of a chemical with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are essential in predicting the behavior of new or less-studied compounds like this compound, based on data from well-characterized analogous structures. The development of robust QSAR/QSPR models relies on statistical methods to establish a relationship between molecular descriptors and a specific endpoint. nih.govnih.gov

Prediction of Biological Activity Based on Molecular Descriptors

Key Molecular Descriptors for Biological Activity Prediction:

Lipophilicity (LogP): The butyl and butoxy groups contribute to the lipophilicity of the molecule, which influences its ability to cross biological membranes.

Steric Hindrance: The size and arrangement of the n-butyl and butoxy groups around the tin center affect its ability to interact with biological targets.

Electronic Properties: The electronegativity of the chlorine and oxygen atoms influences the electrophilicity of the tin atom, a key factor in its interaction with biological nucleophiles.

Topological Indices: These descriptors quantify the branching and connectivity of the molecule, which can be correlated with its biological activity. plos.org

A hypothetical QSAR model for predicting the toxicity of this compound would likely be built upon a dataset of various organotin compounds. By calculating the aforementioned descriptors for this compound, its potential biological activity could be estimated. For instance, studies on other organotins have shown that toxicity is often correlated with the number and length of the alkyl chains.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Predicted Value/Category | Implication for Biological Activity |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | High | Enhanced membrane permeability |

| Molecular Weight | Moderate | Influences transport and distribution |

| Tin Atom Electrophilicity | High | Increased reactivity towards biological targets |

| Steric Bulk around Tin | Moderate | Modulates binding affinity to enzymes/proteins |

This table is illustrative and based on general principles of organotin chemistry.

Correlation of Structural Features with Environmental Fate Parameters

QSPR modeling can be employed to predict the environmental persistence, mobility, and bioaccumulation potential of this compound. europa.eu The structural features of the compound, such as its susceptibility to hydrolysis and its partitioning behavior, are critical in determining its environmental impact.

Key Structural Features and Environmental Fate:

Sn-Cl and Sn-O Bonds: The presence of both a chloro and a butoxy group suggests that hydrolysis is a likely degradation pathway in aqueous environments. The Sn-Cl bond is generally more labile than the Sn-O bond.

n-Butyl Chains: The length and nature of the alkyl chains influence the compound's adsorption to soil and sediment, as well as its potential for bioaccumulation in organisms.

Volatility: The butoxy group may slightly increase the compound's volatility compared to a simple dialkyltin dichloride.

QSPR models for environmental fate often use descriptors such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These models can help predict how this compound would be distributed among different environmental compartments (air, water, soil).

This table is illustrative and based on general QSPR principles for organometallic compounds.